molecular formula C12H16N2OS B2874568 3-(methylthio)-N-phenylpyrrolidine-1-carboxamide CAS No. 1795303-81-9

3-(methylthio)-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B2874568
CAS No.: 1795303-81-9
M. Wt: 236.33
InChI Key: IMYJZXHGTTTZNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent, etc.), and the steps of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and others. These properties can often be predicted based on the compound’s structure and are confirmed through experimental measurements .

Scientific Research Applications

Potential HIV-1 Inhibitors

One study explores the anti-HIV potential of related compounds, demonstrating that certain pyrrolidine derivatives exhibit promising activity against HIV-1. The research focuses on the structural analysis of these compounds, highlighting their potential as non-nucleoside reverse transcriptase inhibitors (R. Tamazyan et al., 2007) Read more.

DNA Cleavage Activity for A.T Tracts Targeting

Another study targets DNA A.T tracts by linking a poly-N-methylpyrrole entity to phenanthroline derivatives, showing how these conjugates direct cleavage activity near A.T tracts. This research provides insight into the selective DNA-interaction capabilities of these compounds (M. Pitié et al., 2000) Read more.

PARP Inhibitors for Cancer Treatment

Significant attention has been given to the development of PARP inhibitors for cancer therapy. A study highlights the discovery of a potent PARP inhibitor that has advanced into clinical trials, underscoring the therapeutic potential of pyrrolidine derivatives in oncology (T. Penning et al., 2009) Read more.

Asymmetric Catalysis for Organic Synthesis

Research into asymmetric Michael additions of ketones to nitroalkenes using pyrrolidine derivatives as catalysts opens new avenues in stereoselective organic synthesis. This work contributes to the development of novel organocatalysts and expands the toolkit for constructing chiral molecules (Andrea Ruiz-Olalla et al., 2015) Read more.

Chemiluminescence in Analytical Chemistry

A study investigates the use of pyrrolidine derivatives as sensitive derivatization reagents for carboxylic acids, demonstrating their application in high-performance liquid chromatography with electrogenerated chemiluminescence detection. This research enhances analytical methodologies for detecting bioactive molecules (H. Morita et al., 2002) Read more.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding how to handle, store, and dispose of the compound safely .

Future Directions

This involves predicting or suggesting potential future research directions. It could include potential applications, modifications to improve the compound’s properties, or new reactions to explore .

Properties

IUPAC Name

3-methylsulfanyl-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-16-11-7-8-14(9-11)12(15)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYJZXHGTTTZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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